molecular formula C20H19N B13801654 3-(1,3-Diphenylpropan-2-yl)pyridine CAS No. 6301-82-2

3-(1,3-Diphenylpropan-2-yl)pyridine

Cat. No.: B13801654
CAS No.: 6301-82-2
M. Wt: 273.4 g/mol
InChI Key: RKZUKOWEAGWWFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-Diphenylpropan-2-yl)pyridine is an organic compound with the molecular formula C20H19N It is a derivative of pyridine, featuring a 1,3-diphenylpropan-2-yl group attached to the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Diphenylpropan-2-yl)pyridine typically involves the alkylation of 1,3-diphenylpropan-2-one with pyridine. One common method includes the protection of the keto group in 1,3-diphenyl-2-propanone using dioxolane, followed by a palladium-catalyzed cross-coupling reaction with dodecyl magnesium bromide. The final step involves the hydrolysis of dioxolanes to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of catalysts, solvents, and reaction parameters is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Diphenylpropan-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(1,3-Diphenylpropan-2-yl)pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,3-Diphenylpropan-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit catalytic activity, influencing various chemical reactions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-Diphenylpropan-2-yl)benzene
  • 3-(1,3-Diphenylpropan-2-yl)thiophene
  • 3-(1,3-Diphenylpropan-2-yl)furan

Uniqueness

Compared to similar compounds, 3-(1,3-Diphenylpropan-2-yl)pyridine stands out due to its unique pyridine ring, which imparts distinct chemical properties and reactivity. The presence of the pyridine ring enhances its ability to form coordination complexes and participate in various chemical reactions, making it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

6301-82-2

Molecular Formula

C20H19N

Molecular Weight

273.4 g/mol

IUPAC Name

3-(1,3-diphenylpropan-2-yl)pyridine

InChI

InChI=1S/C20H19N/c1-3-8-17(9-4-1)14-20(19-12-7-13-21-16-19)15-18-10-5-2-6-11-18/h1-13,16,20H,14-15H2

InChI Key

RKZUKOWEAGWWFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)C3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.